molecular formula C8H18Cl2N2O2 B1432173 Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride CAS No. 1609395-93-8

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride

Cat. No.: B1432173
CAS No.: 1609395-93-8
M. Wt: 245.14 g/mol
InChI Key: RQDCBTOADDDFQO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride typically involves the reaction of 1,4-diazepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound, which lacks the ester and methyl groups.

    Methyl 1,4-diazepane-2-carboxylate: Similar structure but without the additional methyl group on the nitrogen atom.

Uniqueness

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride is unique due to the presence of both the ester and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 1-methyl-1,4-diazepane-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10-5-3-4-9-6-7(10)8(11)12-2;;/h7,9H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDCBTOADDDFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 2
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 4
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 5
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 6
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride

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